Sodium trifluoromethanesulfonate

Catalog No.
S742784
CAS No.
2926-30-9
M.F
CF3NaO3S
M. Wt
172.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium trifluoromethanesulfonate

CAS Number

2926-30-9

Product Name

Sodium trifluoromethanesulfonate

IUPAC Name

sodium;trifluoromethanesulfonate

Molecular Formula

CF3NaO3S

Molecular Weight

172.06 g/mol

InChI

InChI=1S/CHF3O3S.Na/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1

InChI Key

XGPOMXSYOKFBHS-UHFFFAOYSA-M

SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Na+]

Fluorination Reagent

  • Aryl Fluorides: Sodium triflate serves as a crucial reagent in the silver-catalyzed fluorination of arylstannanes, which allows for the introduction of a fluorine atom into aromatic rings. This reaction plays a vital role in the synthesis of pharmaceuticals, agrochemicals, and other valuable fluorinated compounds. [Source: Sigma-Aldrich - ]

Ionic Liquid Precursor

  • Synthesis: Sodium triflate acts as a precursor for the synthesis of various ionic liquids, a class of molten salts with unique properties. These liquids are often employed in electrochemistry, catalysis, and separation processes due to their exceptional thermal stability, wide liquid range, and tunable properties. [Source: Sigma-Aldrich - ]

Chromatography Additive

  • Reversed-Phase Liquid Chromatography (RP-LC): As a chaotropic mobile phase additive in RP-LC, sodium triflate enhances the separation of diverse compounds, including peptides, proteins, and nucleotides. It disrupts weak interactions between analytes and the stationary phase, leading to improved chromatographic resolution. [Source: Thermo Fisher Scientific Chemicals - ]

Additional Applications:

Beyond the mentioned roles, sodium trifluoromethanesulfonate finds use in other research areas, such as:

  • Electrolyte component in batteries: Studies explore its potential application in sodium-ion batteries due to its favorable properties like high conductivity and thermal stability. [Source: The Stability of NaO2 in Na-O2 Batteries - ]
  • Biological research: Some studies investigate its potential impact on cellular processes and its use as a component in certain research protocols.

Sodium trifluoromethanesulfonate, also known as sodium triflate, is a chemical compound with the molecular formula CF3HSO3Na\text{CF}_3\text{HSO}_3\text{Na} and a molecular weight of 172.06 g/mol. It appears as a white to almost white powder or crystalline solid. The compound is notable for its stability and solubility in water, making it a useful reagent in organic chemistry. The trifluoromethanesulfonate group is recognized for being an excellent leaving group in various

Sodium triflate primarily functions as a Lewis acid due to its vacant p-orbital on sulfur. This allows it to accept electron pairs from Lewis bases, forming adducts. This Lewis acidity is crucial in various organic reactions, including Friedel-Crafts reactions and Diels-Alder cyclizations [].

In some cases, sodium triflate might also act as a base scavenger by deprotonating acidic molecules. Additionally, the triflate anion can participate in certain reactions due to its weakly coordinating nature [].

  • Toxicity: Sodium triflate can be mildly irritating to skin and eyes. However, it's generally considered less hazardous than its parent acid, TFSA [].
  • Flammability: Non-flammable
  • Reactivity: Reacts with strong acids and strong oxidizing agents []
, particularly in organic synthesis. It is commonly used as a reagent in nucleophilic substitution reactions, where it acts as a source of the triflate anion. This anion can engage in various reactions including:

  • Nucleophilic Substitution: Sodium trifluoromethanesulfonate can be converted into alkyl triflates through nucleophilic substitution reactions, often yielding high reaction rates due to the stability of the triflate leaving group .
  • Catalysis: It serves as an efficient catalyst in reactions such as the Mukaiyama aldol reaction and Diels–Alder reactions, facilitating the formation of complex organic molecules .
  • Metathesis Reactions: The compound can be involved in metathesis reactions with alkyl halides, producing corresponding alkyl triflates .

Sodium trifluoromethanesulfonate can be synthesized through several methods:

  • Direct Neutralization: Reacting barium trifluoromethanesulfonate with sodium sulfate in an aqueous solution can yield sodium trifluoromethanesulfonate .
  • Acid-Base Reaction: The compound can also be prepared by neutralizing triflic acid with sodium hydroxide or sodium carbonate .
  • Metathesis Reactions: Another method involves reacting metal chlorides with triflic acid or silver triflate to produce the corresponding sodium salt .

Sodium trifluoromethanesulfonate has diverse applications in various fields:

  • Organic Synthesis: It is widely used as a reagent for generating alkyl and aryl triflates, which are valuable intermediates in organic synthesis .
  • Catalysis: The compound acts as a Lewis acid catalyst in numerous organic reactions, enhancing reaction rates and selectivity .
  • Electrolytes: Sodium trifluoromethanesulfonate is employed in lithium-ion batteries as part of the electrolyte system due to its ionic conductivity and stability .

Studies on sodium trifluoromethanesulfonate interactions primarily focus on its role as a nucleophile and catalyst in organic reactions. The unique properties of the triflate anion allow it to participate effectively in various mechanisms, including:

  • Nucleophilic Attack: As a nucleophile, the triflate anion can engage with electrophiles to form new carbon-carbon bonds or facilitate rearrangements during synthesis .
  • Catalytic Mechanisms: Research indicates that the presence of sodium trifluoromethanesulfonate can significantly influence reaction pathways and product distributions in catalyzed reactions .

Sodium trifluoromethanesulfonate shares similarities with several other sulfonate compounds but stands out due to its unique properties:

Compound NameMolecular FormulaUnique Features
Sodium methanesulfonateCH3SO3Na\text{CH}_3\text{SO}_3\text{Na}Less acidic than sodium trifluoromethanesulfonate
Sodium benzenesulfonateC6H5SO3Na\text{C}_6\text{H}_5\text{SO}_3\text{Na}Aromatic structure; less reactive
Lithium trifluoromethanesulfonateCF3HSO3Li\text{CF}_3\text{HSO}_3\text{Li}Used in battery applications; different cation
Potassium trifluoromethanesulfonateCF3HSO3K\text{CF}_3\text{HSO}_3\text{K}Similar reactivity; different cation

Sodium trifluoromethanesulfonate's high stability, excellent leaving group ability, and effectiveness as a catalyst distinguish it from these similar compounds. Its applications across various fields highlight its versatility and importance in modern chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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